Penupogenin

Beschreibung

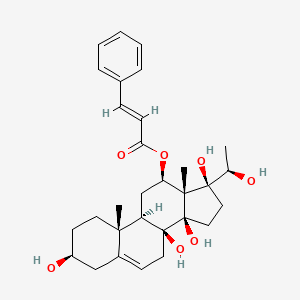

Penupogenin is a C-21 steroidal aglycone belonging to the pregnane glycoside family, primarily isolated from plants in the genus Cynanchum (Asclepiadaceae) and related species. Its molecular formula is C₃₀H₄₀O₇, with a molecular weight of 512.65 g/mol and a melting point of 145–150°C . Structurally, it features a pregn-5-ene skeleton with hydroxyl groups at positions C-3, C-8, C-12, C-14, C-17, and C-20, along with a cinnamate ester at C-12 .

This compound is pharmacologically significant due to its presence in traditional medicinal plants, such as Cynanchum sibiricum and C. bungei, which are used for anti-inflammatory, antitumor, and neuroprotective purposes in ethnomedicine . Its isolation and characterization have been extensively documented in phytochemical studies, particularly in the context of bioactive steroid glycosides .

Eigenschaften

CAS-Nummer |

27526-87-0 |

|---|---|

Molekularformel |

C30H40O7 |

Molekulargewicht |

512.64 |

IUPAC-Name |

[(3S,8S,9R,10R,12R,13R,14R,17S)-3,8,14,17-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C30H40O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,19,22-24,31-32,34-36H,12-18H2,1-3H3/b10-9+/t19-,22+,23-,24-,26+,27-,28-,29+,30-/m1/s1 |

InChI-Schlüssel |

CSSZPOBBUXFMAA-UPPMJXABSA-N |

SMILES |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Penupogenin; |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of this compound and Analogous Compounds

| Compound | Core Skeleton | Functional Groups | Key Modifications |

|---|---|---|---|

| This compound | Pregn-5-ene | C-12 cinnamate, C-20 hydroxyl | 6 hydroxyl groups, 1 cinnamate ester |

| Caudatin | Pregn-5-ene | C-12 acetyl/cinnamate, C-20 carbonyl | Lacks C-8 hydroxyl |

| Gagamine | Pregn-5-ene | C-12 hydroxyl, C-20 hydroxyl | No ester groups |

| Metaplexigenin | Pregn-5-ene | C-12 acetyl, C-20 carbonyl | Similar to caudatin but with C-8 hydroxyl |

| 20-Cinnamoylsarcostin | Pregn-5-ene | C-12 cinnamate, C-20 cinnamate | Dual cinnamate esters |

Key Observations :

- C-20 Position : this compound and gagamine feature a hydroxyl group at C-20, while caudatin and metaplexigenin have a carbonyl group at this position .

- Esterification : this compound is distinguished by a cinnamate ester at C-12, whereas 20-cinnamoylsarcostin has additional esterification at C-20 .

- Oxidation State : Metaplexigenin shares the C-8 hydroxyl with this compound but lacks the C-14 hydroxyl present in the latter .

Pharmacological Activity Comparison

Key Findings :

- Potency : Caudatin exhibits higher cytotoxicity than this compound, likely due to its C-20 carbonyl group enhancing membrane permeability .

- Ester Role : The C-12 cinnamate in this compound contributes to its moderate anti-inflammatory effects, as seen in Cynanchum extracts .

- Structural-Activity Relationship : The absence of ester groups in gagamine correlates with its low bioactivity .

Key Insights :

- Genus Specificity : this compound is abundant in Cynanchum species, while gagamine is more common in Marsdenia and Adelostemma .

- Biosynthesis: this compound and caudatin derive from cholesterol via pregnenolone intermediates, but this compound undergoes additional hydroxylation and esterification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.